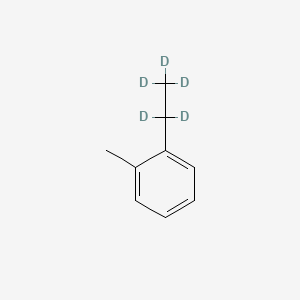
2-Ethyl-D5-toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-D5-toluene, also known as 1-Ethyl-2-methylbenzene, is a deuterated aromatic hydrocarbon. It is a stable isotope-labeled compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-D5-toluene involves the deuteration of 2-ethyl-toluene. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure deuterium gas and ensure the purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic enrichment .
化学反応の分析
Types of Reactions
2-Ethyl-D5-toluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
科学的研究の応用
2-Ethyl-D5-toluene is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用機序
The mechanism of action of 2-Ethyl-D5-toluene involves its interaction with molecular targets through its aromatic ring and ethyl group. The deuterium atoms provide stability and allow for precise tracking in various reactions and processes. The compound’s effects are primarily observed in its ability to undergo substitution and oxidation reactions, which are facilitated by the resonance stabilization of the aromatic ring .
類似化合物との比較
2-Ethyl-D5-toluene can be compared with other deuterated aromatic hydrocarbons such as:
Toluene-D5: Similar in structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
Ethylbenzene-D5: Similar but with the ethyl group in a different position, affecting its reactivity and applications.
Xylene-D10: Contains two methyl groups, providing different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific isotopic labeling and the position of the ethyl group, which influences its chemical behavior and applications .
特性
分子式 |
C9H12 |
|---|---|
分子量 |
125.22 g/mol |
IUPAC名 |
1-methyl-2-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChIキー |
HYFLWBNQFMXCPA-WNWXXORZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1C |
正規SMILES |
CCC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


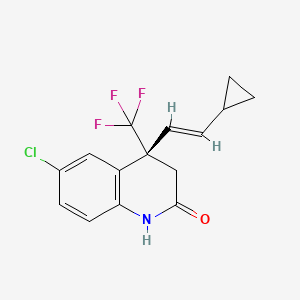

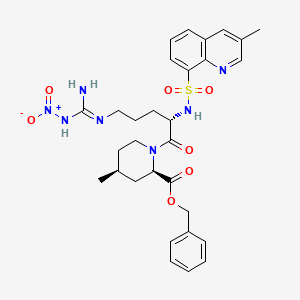
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)


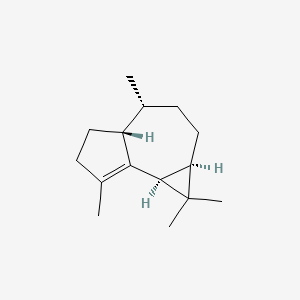
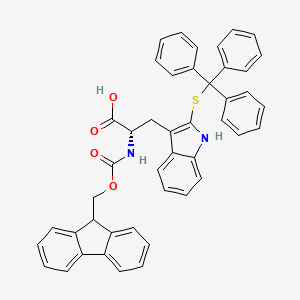

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
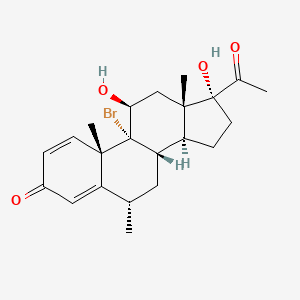
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
